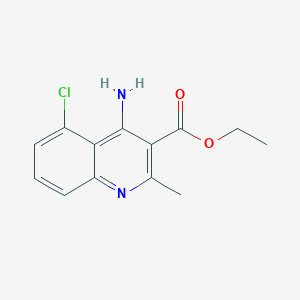

Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate

CAS No.:

Cat. No.: VC15918639

Molecular Formula: C13H13ClN2O2

Molecular Weight: 264.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H13ClN2O2 |

|---|---|

| Molecular Weight | 264.71 g/mol |

| IUPAC Name | ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate |

| Standard InChI | InChI=1S/C13H13ClN2O2/c1-3-18-13(17)10-7(2)16-9-6-4-5-8(14)11(9)12(10)15/h4-6H,3H2,1-2H3,(H2,15,16) |

| Standard InChI Key | IZRPILJOHNELFP-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(N=C2C=CC=C(C2=C1N)Cl)C |

Introduction

Ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family. It is characterized by its complex molecular structure, which includes an amino group at the 4-position, a chlorine atom at the 5-position, a methyl group at the 2-position, and an ethyl ester functional group attached to the carboxylic acid at the 3-position. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis and Chemical Reactions

The synthesis of ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate typically involves multi-step organic reactions. These reactions often start with commercially available precursors such as anthranilic acids or similar compounds, which are then modified through various chemical transformations to introduce the necessary functional groups .

While specific synthesis details for ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate are not widely documented, related quinoline derivatives are often synthesized using methods like the Skraup reaction or modifications of the Friedländer synthesis. These methods involve the formation of the quinoline ring system through condensation reactions followed by the introduction of specific functional groups.

Biological Activities and Potential Applications

Quinoline derivatives, including ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate, have been studied for their potential biological activities. These compounds are often evaluated for their antiproliferative, antimicrobial, and anticancer properties. The presence of the chlorine atom and the amino group can contribute to the compound's interaction with biological targets, potentially enhancing its efficacy in therapeutic applications.

| Biological Activity | Potential Application |

|---|---|

| Antimicrobial Activity | Treatment of bacterial infections |

| Anticancer Activity | Cancer therapy, particularly targeting specific cell lines |

| Antiproliferative Activity | Inhibition of cell growth in diseases characterized by uncontrolled cell division |

Research Findings and Future Directions

Research on quinoline derivatives has shown promising results in various biological assays. For instance, modifications to the quinoline scaffold can significantly impact the compound's activity and selectivity towards specific biological targets . Future studies on ethyl 4-amino-5-chloro-2-methylquinoline-3-carboxylate should focus on optimizing its synthesis, evaluating its biological activity, and exploring its potential applications in medicine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume